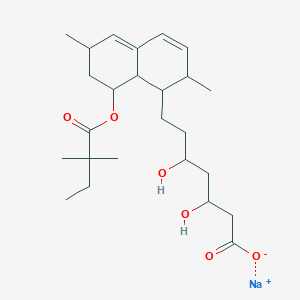

Simvastatin, Sodium Salt

Description

Significance in Biomedical Research

The principal significance of simvastatin (B1681759), sodium salt in biomedical research lies in its potent and specific inhibition of HMG-CoA reductase. chemicalbook.com This allows researchers to precisely probe the consequences of blocking the mevalonate (B85504) pathway in a wide array of biological systems. It is extensively used in in vitro studies with cultured cells and in in vivo animal models to explore the cellular and physiological roles of cholesterol and isoprenoid intermediates.

Research applications extend to oncology, where studies have investigated its ability to inhibit cancer cell growth by inducing apoptosis and cell cycle arrest. oncotarget.com For instance, it has been shown to suppress TNF-induced NF-κB activation and potentiate apoptosis in human myeloid leukemia cells. chemicalbook.com In the field of neuroscience, research has explored its effects on neuronal cells, including protecting neurons from NMDA receptor-induced cell death by reducing the association of these receptors with lipid rafts. ahajournals.org Furthermore, it serves as a reference standard in analytical chemistry for method development and quality control during the synthesis and formulation of simvastatin. axios-research.com

Table 1: Chemical and Physical Properties of Simvastatin, Sodium Salt

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | sodium (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | ontosight.ai |

| CAS Number | 101314-97-0 | ontosight.aiwindows.net |

| Molecular Formula | C₂₅H₃₉NaO₆ | ontosight.ai |

| Molecular Weight | 458.6 g/mol | windows.netcaymanchem.com |

| Appearance | White to pale beige crystalline solid | chemicalbook.comwindows.net |

| Solubility | Soluble in DMSO (approx. 100 mg/ml), Ethanol (approx. 25 mg/ml), and Water (approx. 5 mg/ml). Sparingly soluble in aqueous buffers. | sigmaaldrich.commerckmillipore.comwindows.net |

| Storage | Typically stored at -20°C | sigmaaldrich.comwindows.net |

Overview of HMG-CoA Reductase Inhibition and Pleiotropic Effects in Research

The inhibition of HMG-CoA reductase is the foundational mechanism through which simvastatin exerts its effects. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the biosynthesis of cholesterol. droracle.ainih.gov By competitively binding to HMG-CoA reductase, this compound blocks the production of mevalonate and all subsequent downstream products, including cholesterol and non-steroid isoprenoid derivatives. oncotarget.com The inhibitory potency is high, with a reported Ki (inhibition constant) of 0.12 nM for the hydrolyzed, open-ring form. chemicalbook.comwindows.net This inhibition can be reversed in experimental settings by the addition of mevalonate, confirming the specificity of the action. nih.gov

Beyond the direct impact on cholesterol synthesis, research has uncovered a range of cholesterol-independent or "pleiotropic" effects of statins. nih.govnih.gov These effects are largely attributed to the inhibition of isoprenoid synthesis, which are intermediates of the mevalonate pathway essential for the post-translational modification (prenylation) of various intracellular signaling proteins, including Ras, Rho, and Rac. merckmillipore.comnih.gov The inhibition of these signaling molecules is a central mechanism underlying many of the observed pleiotropic effects. nih.gov

Research studies have demonstrated that these effects include:

Improving Endothelial Function: Simvastatin can enhance the production of endothelial nitric oxide (NO) by upregulating and activating endothelial nitric oxide synthase (eNOS). nih.govnih.govoup.com This is partly mediated through the activation of the protein kinase Akt. nih.gov

Attenuating Inflammation and Oxidative Stress: Studies show statins can decrease the expression of pro-inflammatory cytokines and reduce oxidative stress. nih.govahajournals.org For example, simvastatin has been shown to prevent angiotensin II-induced hypertrophy by inhibiting Rac1-mediated NADPH oxidase activity in vascular smooth muscle cells. nih.gov

Stabilizing Atherosclerotic Plaques: While related to lipid-lowering, statins also have direct effects on plaque stability. nih.govnih.gov

Modulating Immune Responses: In vitro studies have shown that at certain concentrations, simvastatin can inhibit lymphocyte proliferation, an effect reversible by mevalonate. nih.gov

Anti-proliferative Effects: The inhibition of cell proliferation in various cell types, including human smooth muscle cells and multiple cancer cell lines, has been documented. sigmaaldrich.comoncotarget.com

These pleiotropic effects are an active area of research, seeking to elucidate the full range of cellular and molecular impacts of HMG-CoA reductase inhibition beyond its role in cholesterol homeostasis.

Table 2: Selected In Vitro and In Vivo Research Findings

| Research Area | Model System | Key Findings | Source(s) |

|---|---|---|---|

| Oncology | Human myeloid leukemia cells (in vitro) | Suppressed TNF-induced NF-κB activation and potentiated apoptosis. | chemicalbook.com |

| Oncology | Ovarian cancer cell lines (Hey and SKOV3) (in vitro) | Induced G1 cell cycle arrest, increased apoptosis, and reduced phosphorylation of AKT, mTOR, and S6. | oncotarget.com |

| Oncology | Xenograft mouse model of Hodgkin's lymphoma (in vivo) | Impaired tumor establishment and growth. | haematologica.org |

| Neuroscience | Primary neuronal cultures (in vitro) | Protected neurons from NMDA-induced death by reducing cholesterol levels and the association of NMDAR1 with lipid rafts. | ahajournals.org |

| Cardiovascular | Bovine aortic endothelial cells (in vitro) | Induced Akt-mediated phosphorylation of eNOS, leading to increased NO release. | nih.gov |

| Cardiovascular | Normocholesterolemic rabbits (in vivo) | Promoted angiogenesis in ischemic limbs. | nih.gov |

| Metabolism | Cultured Hep G2 cells (in vitro) | Inhibited the incorporation of ¹⁴C-acetate into ¹⁴C-sterol with an IC₅₀ value of 15 nM. | glpbio.comapexbt.com |

| Metabolism | Rats and dogs (in vivo) | Reduced plasma cholesterol levels. | chemicalbook.comglpbio.com |

| Immunology | Human lymphocytes (in vitro) | Inhibited lymphocyte proliferative response at concentrations that inhibited >90% of sterol synthesis. | nih.gov |

Properties

IUPAC Name |

sodium;7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O6.Na/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWRROYWKHUVKF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NaO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action

HMG-CoA Reductase Inhibition: Core Biochemical Pathway Modulation

The principal mechanism of simvastatin (B1681759) involves its direct interaction with 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a critical enzyme in cholesterol biosynthesis. nih.govpatsnap.com

Simvastatin's primary target is the mevalonate (B85504) pathway, a complex and vital metabolic sequence responsible for the synthesis of cholesterol and numerous non-steroidal isoprenoid compounds. researchgate.net By inhibiting HMG-CoA reductase, simvastatin blocks the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step of this pathway. nih.govpatsnap.com This inhibition leads to a depletion of intracellular mevalonate, which is a precursor for a cascade of downstream products. researchgate.net Consequently, the synthesis of not only cholesterol but also essential isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) is suppressed. researchgate.netnih.gov These isoprenoids are crucial for the post-translational modification of various proteins, including small GTP-binding proteins. ahajournals.org A key regulatory aspect of this pathway is a feedback mechanism; a decrease in intracellular cholesterol levels triggers the upregulation of HMG-CoA reductase gene transcription and protein expression as a compensatory response. oup.com

Simvastatin functions as a specific and potent competitive inhibitor of HMG-CoA reductase. nih.govmdpi.com Its active form, simvastatin hydroxyacid, possesses a modified hydroxyglutaric acid portion that is structurally analogous to the HMG-CoA substrate. mdpi.com This structural similarity allows it to bind reversibly to the active site of the HMG-CoA reductase enzyme, directly competing with the endogenous substrate, HMG-CoA. drugbank.comhelsinki.fi This competitive binding effectively prevents the enzyme from catalyzing its normal reaction. helsinki.fi The inhibitory potency of simvastatin is significant, with studies reporting half-maximal inhibitory concentration (IC50) values in the nanomolar range, comparable to other potent statins. helsinki.firesearchgate.net

| Statin | Reported IC50 Value (nM) |

|---|---|

| Simvastatin | 11.2 |

| Atorvastatin | 8.2 |

| Rosuvastatin | 5.4 |

| Fluvastatin | 27.6 |

| Pravastatin (B1207561) | 44.1 |

Data derived from a comparative study of statin inhibitory concentrations. researchgate.net

Simvastatin is administered orally as an inactive lactone prodrug. nih.govresearchgate.net In this closed-ring form, it is not an active inhibitor of HMG-CoA reductase. google.comgoogle.com To exert its therapeutic effect, the lactone ring must be hydrolyzed to its open, active β-hydroxyacid form, also known as simvastatin acid. drugbank.comnih.gov This conversion is a critical activation step. The hydrolysis occurs in vivo through both spontaneous chemical conversion and, more significantly, enzyme-mediated processes. drugbank.com Carboxyesterases present in the intestine, liver, and plasma are involved in this metabolic activation. drugbank.com The resulting dihydroxy open acid form is the biologically active moiety that competitively inhibits the HMG-CoA reductase enzyme. google.comgoogle.com

Beyond HMG-CoA Reductase: Pleiotropic Molecular Targets

The biological effects of simvastatin are not limited to the inhibition of cholesterol synthesis. By reducing the availability of isoprenoid intermediates, simvastatin influences the function of numerous cellular proteins, leading to so-called "pleiotropic" effects. ahajournals.orgnih.gov

A significant pleiotropic effect of simvastatin is the modulation of small GTP-binding proteins, particularly those in the Ras superfamily. nih.gov These proteins act as molecular switches in a wide array of cellular signaling pathways that govern cell proliferation, differentiation, and apoptosis. ahajournals.org For Ras proteins to become active and localize to the plasma membrane where they function, they must undergo a post-translational modification called prenylation. nih.gov Specifically, Ras requires the covalent attachment of a farnesyl pyrophosphate (FPP) group, a process known as farnesylation. ahajournals.orgnih.gov By inhibiting the mevalonate pathway, simvastatin depletes the intracellular pool of FPP. nih.gov This reduction in available FPP impairs the farnesylation of Ras, leading to an accumulation of inactive Ras proteins in the cytoplasm and thereby inhibiting their downstream signaling cascades. nih.govnih.gov

Research indicates that simvastatin can also modulate the activity of L-type voltage-gated Ca2+ channels, influencing cellular signaling. The precise nature of this modulation appears to be context-dependent. In pancreatic beta-cells, simvastatin has been shown to inhibit L-type Ca2+ channel activity. nih.gov This effect is thought to be indirect, resulting from the drug's impairment of mitochondrial function and respiration, which in turn reduces the cellular ATP/ADP ratio and impairs the opening of these channels. nih.gov Conversely, in human leiomyoma cells, simvastatin was found to increase the activity of existing L-type calcium channels, leading to a calcium-dependent apoptotic response without altering the expression level of the channel proteins. nih.gov This suggests that simvastatin can either directly or indirectly enhance channel activity in certain cell types to promote apoptosis. nih.gov These findings demonstrate that simvastatin's interaction with L-type Ca2+ channels is a complex mechanism that contributes to its broader cellular effects.

| Mechanism | Molecular Target | Biochemical Consequence |

|---|---|---|

| Primary Action | HMG-CoA Reductase | Competitive inhibition; decreased mevalonate production. patsnap.comhelsinki.fi |

| Pleiotropic Effect | Protein Farnesylation (via FPP depletion) | Inhibition of Ras protein function and signaling. ahajournals.orgnih.gov |

| Pleiotropic Effect | L-type Ca2+ Channels | Cell-type dependent modulation of channel activity. nih.govnih.gov |

Gap Junction Protein Interactions (e.g., GJC3/Connexin 30.2/31.3)

Recent research has identified a novel molecular interaction between the active, hydroxyacid form of simvastatin (simvastatin acid) and the human gap junction gamma-3 protein (GJC3), also known as connexin 30.2/31.3. plos.orgnih.gov This discovery was made using a chemical genomics approach with a viral T7 bacteriophage display library created from mRNA of human internal mammary arteries. nih.govnih.gov Through multiple rounds of biopanning against photo-immobilized simvastatin, a consistent interaction with a clone expressing a part of the GJC3 gene was identified. plos.orgnih.gov

Further biophysical analysis using surface plasmon resonance confirmed this interaction. It revealed that the hydrolysed, active form of simvastatin, simvastatin acid (sodium salt), binds to a 25 amino acid synthetic peptide representing the N-terminal domain of GJC3. plos.orgnih.gov In contrast, the inactive lactone pro-drug form of simvastatin did not show any interaction. nih.gov This binding is concentration-dependent and was also observed with fluvastatin, another statin. plos.orgplos.org The N-terminal domain of connexins is believed to be crucial in regulating the connexin hemichannel and the pores of the gap junction. plos.orgnih.gov

Interestingly, established gap junction blockers like carbenoxolone and flufenamic acid also interacted with the same N-terminal peptide, suggesting a common binding site or mechanism of action. plos.orgnih.gov Immunohistochemistry studies have confirmed the presence of GJC3 (connexin 30.2/31.3) in the media and endothelium of human artery samples, the same tissue type used to create the initial bacteriophage library. plos.orgplos.org This previously unrecognized interaction between simvastatin acid and a specific gap junction protein opens new avenues for understanding the pleiotropic effects of statins on vascular and other tissues. plos.orgwhiterose.ac.uk

| Compound | Form | Interaction with GJC3 N-Terminal Peptide | Reference |

|---|---|---|---|

| Simvastatin | Hydroxyacid (Sodium Salt) | Yes (Concentration-dependent) | plos.orgplos.org |

| Simvastatin | Lactone | No | nih.gov |

| Fluvastatin | Hydroxyacid | Yes | plos.orgnih.gov |

| Pravastatin | Hydroxyacid | No interaction observed | plos.org |

| Carbenoxolone | N/A | Yes (Pronounced interaction) | plos.orgnih.gov |

| Flufenamic Acid | N/A | Yes (Stronger than Niflumic Acid) | plos.orgnih.gov |

Integrin Function Modulation (e.g., LFA-1)

Simvastatin has been shown to modulate the function of integrins, specifically the leukocyte function-associated antigen-1 (LFA-1, also known as αLβ2 or CD11a/CD18). nih.govahajournals.org This interaction is independent of simvastatin's well-known role as an inhibitor of 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductase. nih.gov The mechanism involves the direct binding of the statin to a novel, allosteric regulatory site on the LFA-1 integrin, referred to as the L-binding domain or L-site. nih.govahajournals.orgnih.gov

This binding allosterically inhibits LFA-1's ability to mediate leukocyte adhesion, a critical step in inflammatory responses. nih.govnih.gov LFA-1, expressed on all leukocytes, facilitates firm adhesion to endothelial cells by binding to its ligands, such as Intercellular Adhesion Molecule-1 (ICAM-1). ahajournals.orgembopress.org By inhibiting this interaction, simvastatin can reduce leukocyte adhesion to ICAM-1. ahajournals.org

In a clinical study involving hypercholesterolemic patients, treatment with simvastatin resulted in a decreased mRNA expression of LFA-1 in their circulating monocytes. ahajournals.org This demonstrates that beyond allosteric inhibition, simvastatin can also affect the expression level of this key adhesion molecule. This modulation of LFA-1 function represents a significant cholesterol-independent, anti-inflammatory effect of simvastatin, which may be beneficial in treating conditions like psoriasis, rheumatoid arthritis, and ischemia/reperfusion injury. nih.gov

Peroxisome Proliferator-Activated Receptor Alpha (PPAR-alpha) Interactions

Simvastatin interacts with the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-alpha), a nuclear receptor that plays a vital role in regulating lipid metabolism and inflammation. nih.govnih.gov Studies have demonstrated that simvastatin can significantly increase the expression of PPAR-alpha mRNA in human liver cells (HepG2). nih.gov This effect was observed to be time-dependent, with a notable increase after 12 and 24 hours of treatment. nih.gov

Furthermore, simvastatin has been shown to activate the human PPAR-alpha promoter, leading to the increased transcription of PPAR-alpha target genes. nih.gov PPAR-alpha functions by forming a heterodimer with the retinoid X receptor α (RXRα), which then binds to specific DNA sequences to regulate gene expression. nih.gov Simvastatin treatment enhances the transcriptional activity of PPAR-alpha target genes, such as the human acyl-CoA oxidase (AOX) promoter. nih.gov This activation may contribute to the prevention of cardiac hypertrophy and fibrosis. nih.gov The interplay between simvastatin and PPAR-alpha highlights a key mechanism for the drug's pleiotropic effects beyond cholesterol reduction, particularly in modulating hepatic lipid metabolism and inflammation. nih.gov

Glutathione Peroxidase 4 (GPX4) Activity and Ferroptosis Induction

Simvastatin has been identified as an inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. researchgate.netaacrjournals.org A key molecular target in this process is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. researchgate.netaacrjournals.org Research indicates that simvastatin can inhibit the expression of GPX4. researchgate.netaacrjournals.org This inhibition disrupts the cell's antioxidant defense system, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death via ferroptosis. aacrjournals.org

The mechanism by which simvastatin downregulates GPX4 is linked to its primary function of inhibiting the mevalonate (MVA) pathway. researchgate.net By suppressing the MVA pathway, simvastatin leads to a decrease in GPX4 expression, thereby triggering ferroptosis. researchgate.net This effect has been observed particularly in cancer research, where inducing ferroptosis is a promising therapeutic strategy. researchgate.netnih.gov For instance, simvastatin has been shown to induce ferroptosis in triple-negative breast cancer cells and gastric cancer cells by inhibiting GPX4. researchgate.netaacrjournals.org This induction of ferroptosis can also sensitize cancer cells to other treatments, such as chemotherapy and immunotherapy. aacrjournals.orgnih.govascopubs.org

Modulation of Organic Anion Transporting Polypeptide 3A1 (OATP3A1) Expression

Simvastatin acid, the active form of the drug, interacts with and is transported by the human organic anion transporting polypeptide 3A1 (OATP3A1). nih.gov This transporter is notably expressed in the heart, suggesting its role in modulating the exposure of cardiac tissue to simvastatin. nih.gov

Studies using primary human cardiomyocytes and HEK293 cells transfected with the OATP3A1 gene have shown that treatment with simvastatin acid modulates the expression of OATP3A1. nih.gov The uptake of simvastatin acid by OATP3A1 is efficient, with a Michaelis-Menten constant (Km) of 0.017 ± 0.002 μM and a maximum velocity (Vmax) of 0.995 ± 0.027 fmol/min/10^5 cells. nih.gov The transport is also pH-dependent, with uptake being more efficient at a lower pH of 5.5. nih.gov Furthermore, the uptake of simvastatin acid via OATP3A1 can be significantly influenced by other drugs that are substrates of this transporter, such as benzylpenicillin, estrone-3-sulfate, indoxyl sulfate, and cyclosporine, indicating a potential for drug-drug interactions. nih.gov

Cellular Signaling Pathway Modulation

Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition (e.g., ERK1/2)

Simvastatin significantly inhibits the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) cascade, in various cell types. nih.govresearchgate.net This inhibition is a key component of its anti-proliferative and pro-apoptotic effects observed in cancer cells and vascular smooth muscle cells. nih.govnih.gov

The mechanism of inhibition involves the dephosphorylation of key kinases in the pathway. nih.gov Simvastatin treatment leads to a reduction in the phosphorylated (active) forms of c-Raf, MEK1/2, and the downstream effector ERK1/2. nih.govresearchgate.net This deactivation of the MAPK/ERK pathway has been demonstrated in breast cancer cells, renal cancer cells, and rat vascular smooth muscle cells. nih.govnih.govplos.org For example, in breast cancer clinical samples, simvastatin treatment led to a significant dephosphorylation of c-Raf and ERK1/2. nih.gov Similarly, in renal cancer cells, simvastatin inhibited ERK phosphorylation in a time- and dose-dependent manner. plos.org

The inhibition of the MAPK/ERK pathway by simvastatin is linked to its primary action on the mevalonate pathway, as the anti-tumoral effects, including MAPK/ERK deactivation, can be reversed by metabolic products of this pathway, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate. nih.gov

Phosphoinositide 3-Kinase/Akt/mTOR (AKT/mTOR) Signaling Axis Modulation

Simvastatin has been shown to significantly influence the Phosphoinositide 3-Kinase/Akt/mTOR (PI3K/Akt/mTOR) signaling pathway, a critical regulator of cell growth, proliferation, survival, and apoptosis. nih.gov Research indicates that simvastatin can suppress this pathway in various cell types, contributing to its anti-proliferative and pro-apoptotic effects. nih.govnih.gov

In breast cancer cells, for instance, simvastatin treatment has been observed to inhibit the PI3K/Akt/mTOR signaling cascade. nih.gov This inhibition is characterized by a dose-dependent decrease in the phosphorylation of key downstream effectors, including Akt at Ser473, mTOR at Ser2488, and p70S6K at Thr389. nih.gov The deactivation of this pathway by simvastatin is thought to be a key mechanism underlying its anti-tumor properties. nih.gov Furthermore, in some cancer cell lines, simvastatin's suppressive effect on the PI3K pathway is associated with an enhanced expression of PTEN, a tumor suppressor gene that negatively regulates the PI3K/Akt pathway. nih.gov

Studies in other cancer models, such as gliomas and ovarian cancer, have also demonstrated simvastatin's ability to modulate this pathway. In glioma cells, simvastatin induces apoptosis by reducing the phosphorylation level of Akt and increasing caspase-3 levels. nih.gov Similarly, in ovarian cancer cells, simvastatin has been found to decrease the phosphorylation of both AKT and S6, suggesting an antitumor activity mediated through the inhibition of the AKT/mTOR/S6 pathway. researchgate.net

| Cell Type | Key Proteins Modulated | Observed Effect |

| Breast Cancer Cells | PTEN, Akt (Ser473), mTOR (Ser2488), p70S6K (Thr389) | Increased PTEN expression, decreased phosphorylation of Akt, mTOR, and p70S6K. nih.gov |

| Glioma Cells | p-Akt, Caspase-3 | Reduced p-Akt levels, increased caspase-3 levels. nih.gov |

| Ovarian Cancer Cells | AKT, S6 | Decreased phosphorylation of AKT and S6. researchgate.net |

Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH) Oxidase/p38 MAPK Pathway Inhibition

Simvastatin has been shown to exert inhibitory effects on the Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidase/p38 Mitogen-Activated Protein Kinase (MAPK) pathway. frontiersin.orgnih.gov This pathway is a significant source of reactive oxygen species (ROS) and plays a crucial role in oxidative stress and inflammatory responses. frontiersin.orgnih.gov

In models of Parkinson's disease, simvastatin has been demonstrated to inhibit the activation of the NADPH oxidase/p38 MAPK pathway. frontiersin.orgnih.gov This inhibition is associated with a reduction in oxidative stress and neuronal apoptosis. frontiersin.org Specifically, simvastatin treatment has been shown to reverse the increase in the expression of gp91phox, a key subunit of the NADPH oxidase complex, induced by neurotoxins. frontiersin.org By inhibiting NADPH oxidase activation, simvastatin subsequently suppresses the phosphorylation of p38 MAPK, a downstream effector that, when activated, can trigger pro-apoptotic signaling cascades. frontiersin.orgnih.gov

Furthermore, the inhibition of this pathway by simvastatin is linked to an enhanced expression of antioxidant proteins, contributing to its neuroprotective effects. frontiersin.org The dual action of inhibiting a major ROS-producing enzyme and upregulating antioxidant defenses highlights a critical mechanism of simvastatin's action beyond cholesterol lowering. frontiersin.orgnih.gov

| Cell/Tissue Type | Key Proteins Modulated | Observed Effect |

| SH-SY5Y Cells (in vitro Parkinson's model) | gp91phox, p38 MAPK | Reversal of increased gp91phox expression, inhibition of p38 MAPK phosphorylation. frontiersin.org |

| Midbrain of PD mice (in vivo Parkinson's model) | NADPH oxidase, p38 MAPK | Inhibition of NADPH oxidase/p38 MAPK pathway activation, increased antioxidant protein expression. frontiersin.orgnih.gov |

Nuclear Factor-kappa B (NF-κB) Transcriptional Regulation

Simvastatin has been found to modulate the transcriptional activity of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor involved in inflammation, cell survival, and immune responses. nih.govnih.govoup.com The effect of simvastatin on NF-κB appears to be context-dependent, with studies reporting both inhibition and modulation of its activity.

In the context of ischemic stroke, simvastatin has demonstrated neuroprotective effects by modulating NF-κB signaling. nih.govnih.gov Specifically, simvastatin treatment has been associated with a decrease in the nuclear levels of the RelA subunit of NF-κB and a transient increase in the c-Rel subunit. nih.govnih.gov This shift in subunit composition is correlated with a reduction in infarct size and improved motor function. nih.gov Furthermore, simvastatin has been shown to normalize NF-κB-DNA binding activity and downregulate the expression of NF-κB-regulated pro-apoptotic genes. nih.govnih.gov

In other cellular models, simvastatin has been shown to suppress TNF-α-induced NF-κB activation in a dose-dependent manner. oup.com This inhibition of NF-κB activation by simvastatin leads to the downregulation of various NF-κB-regulated gene products involved in cell proliferation, survival, and angiogenesis. oup.com

| Condition/Cell Type | Key Proteins Modulated | Observed Effect |

| Ischemic Stroke (in vivo) | RelA, c-Rel | Decrease in nuclear RelA, transient increase in nuclear c-Rel, normalization of NF-κB-DNA binding activity. nih.govnih.gov |

| Human Myeloid Leukemia Cells (KBM-5) | NF-κB | Suppression of TNF-α-induced NF-κB activation. oup.com |

| Human Head and Neck Squamous Cell Carcinoma (SCC4) | NF-κB | Inhibition of constitutive NF-κB activation. oup.com |

Reactive Oxygen Species (ROS) Level Modulation

Simvastatin has been shown to modulate the levels of Reactive Oxygen Species (ROS), which are critical signaling molecules and mediators of oxidative stress. nih.govnih.gov The impact of simvastatin on ROS levels is multifaceted, involving both the inhibition of ROS production and the scavenging of existing ROS. nih.govnih.gov

In the context of osteoclast differentiation, simvastatin has been found to inhibit the generation of intracellular ROS in RAW 264.7 cell lines. nih.gov This reduction in ROS levels is a key mechanism through which simvastatin suppresses osteoclastogenesis induced by the receptor activator of nuclear factor-κB ligand (RANKL). nih.gov By scavenging ROS, simvastatin inhibits the activation of downstream signaling pathways, including NF-κB and mitogen-activated protein kinases (MAPKs), which are essential for osteoclast formation. nih.gov

Furthermore, in a model of cholesterol-induced renal cell injury, simvastatin treatment was shown to prevent the upregulation of NADPH oxidase subunits NOX2 and NOX4, which are major sources of ROS. nih.gov This inhibition of NOX expression leads to a reduction in ROS production and protects against mitochondrial dysfunction. nih.gov

| Cell/Tissue Type | Key Proteins/Molecules Modulated | Observed Effect |

| RAW 264.7 Cells (osteoclast precursors) | Intracellular ROS | Decreased intracellular ROS generation. nih.gov |

| mpkCCD Cells (mouse collecting duct cell line) | NOX2, NOX4 | Prevention of cholesterol-induced upregulation of NOX2 and NOX4 protein expression. nih.gov |

| Human Cardiomyocytes | Indoxyl sulfate-mediated ROS | Reduction in ROS production. medchemexpress.com |

Wnt/β-Catenin Signaling Pathway Activation

The interaction of simvastatin with the Wnt/β-catenin signaling pathway is complex and appears to be cell-type and context-specific, with studies reporting both activation and inhibition. researchgate.netnih.govnih.gov This pathway is crucial for embryonic development, tissue homeostasis, and tumorigenesis.

In the context of uterine leiomyomas, where the Wnt/β-catenin pathway is often upregulated, simvastatin has been shown to have an inhibitory effect. researchgate.netnih.gov Treatment with simvastatin significantly reduced the expression of Wnt4 and its co-receptor LRP5. nih.gov It also led to a decrease in the levels of total β-catenin and its active, non-phosphorylated form. nih.gov

Conversely, under conditions of oxidative stress in human umbilical vein endothelial cells (HUVECs), a high dose of simvastatin was found to activate the Wnt/β-catenin pathway. nih.govnih.gov This activation was associated with increased phosphorylation of the low-density lipoprotein receptor-related protein 6 (LRP6) and elevated levels of β-catenin. nih.gov In the context of osteogenic differentiation of mouse embryonic stem cells, simvastatin has been shown to promote this process via the canonical Wnt/β-catenin signaling pathway. nih.gov

| Cell/Tissue Type | Key Proteins Modulated | Observed Effect |

| Uterine Leiomyoma Cells | Wnt4, LRP5, β-catenin | Reduced expression of Wnt4 and LRP5; reduced levels of total and non-phosphorylated β-catenin. researchgate.netnih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) under oxidative stress | LRP6, β-catenin | Increased phosphorylation of LRP6; elevated levels of β-catenin. nih.govnih.gov |

| Mouse Embryonic Stem Cells | Wnt/β-catenin signaling | Activation of the pathway, promoting osteogenic differentiation. nih.gov |

Rho GTPase Modulation

Simvastatin significantly modulates the activity of Rho GTPases, a family of small signaling G proteins that regulate a wide range of cellular processes, including cytoskeletal organization, cell polarity, and membrane trafficking. nih.govnih.govnih.govahajournals.org The inhibition of Rho GTPase activity is a key component of simvastatin's pleiotropic effects.

The mechanism of Rho GTPase modulation by simvastatin is linked to its primary function of inhibiting HMG-CoA reductase. This inhibition prevents the synthesis of isoprenoid intermediates, such as geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational modification (prenylation) and subsequent membrane localization and activation of Rho GTPases. nih.gov

In vascular endothelial cells, simvastatin has been shown to downregulate the expression of the preproendothelin-1 gene by inhibiting Rho protein activity. ahajournals.org Specifically, simvastatin reduces the stimulatory effects of RhoA and RhoB on preproendothelin-1 promoter activity. ahajournals.org In another study, simvastatin was found to enhance the barrier function of endothelial cells by inhibiting both RhoA and Rac1, another member of the Rho GTPase family. nih.gov This dual inhibition contributes to the protection against vascular permeability. nih.gov Furthermore, in kidney cells, simvastatin has been shown to downregulate RhoA activity, leading to changes in the trafficking of the water channel aquaporin-2. nih.govnih.gov

| Cell/Tissue Type | Key Proteins Modulated | Observed Effect |

| Vascular Endothelial Cells | RhoA, RhoB | Inhibition of RhoA and RhoB activity, leading to reduced preproendothelin-1 gene expression. ahajournals.org |

| Human Pulmonary Artery Endothelial Cells | RhoA, Rac1 | Inhibition of membrane activation of RhoA and Rac1, enhancing endothelial barrier function. nih.gov |

| LLC-AQP2 Cells (kidney cells) | RhoA | Dose-dependent downregulation of RhoA activity. nih.gov |

Preclinical Pharmacological and Mechanistic Studies

In Vitro Cellular and Molecular Research

In the controlled environment of the laboratory, simvastatin (B1681759) sodium salt has demonstrated significant effects on various cancer cell lines, providing a foundational understanding of its potential anti-neoplastic properties.

Cell Proliferation and Viability Inhibition

A consistent finding across numerous studies is the ability of simvastatin to inhibit the proliferation and reduce the viability of cancer cells. This effect is often dose- and time-dependent. nih.gov For instance, in human melanoma cell lines A375M, G361, C8161, GAK, and MMAc, simvastatin treatment led to a reduction in cell viability. nih.gov Similarly, significant inhibition of cell viability was observed in multiple lung adenocarcinoma (LUAD) cell lines with oncogene mutations after 72 hours of treatment. escholarship.org In colon cancer cell lines HCT-116 and SW620, simvastatin inhibited cell viability and proliferation in a time- and dose-dependent manner. nih.gov Ovarian cancer cell lines (Hey and SKOV3) and endometrial cancer cell lines (ECC-1 and Ishikawa) also exhibited dose-dependent inhibition of cell proliferation upon treatment with simvastatin. nih.govoncotarget.com Furthermore, studies on primary cell cultures from ovarian and endometrial cancers have shown anti-proliferative effects. nih.govoncotarget.com In mantle cell lymphoma (MCL) cell lines, simvastatin inhibited more than 50% of cell proliferation. mdpi.com Lipoma cells also showed a significant decrease in viability after treatment with 10 µM simvastatin for 48 and 72 hours. d-nb.info

Table 1: Effect of Simvastatin on Cancer Cell Viability and Proliferation

| Cell Line(s) | Cancer Type | Key Findings | Reference(s) |

|---|---|---|---|

| A375M, G361, C8161, GAK, MMAc | Melanoma | Reduced cell viability. | nih.gov |

| H1975, H3255, H2228 | Lung Adenocarcinoma | Significant inhibition of cell viability in a dose-dependent manner. | escholarship.orgaacrjournals.org |

| HCT-116, SW620 | Colon Cancer | Time- and dose-dependent inhibition of cell viability and proliferation. | nih.gov |

| Hey, SKOV3 | Ovarian Cancer | Dose-dependent inhibition of cellular proliferation. | oncotarget.com |

| ECC-1, Ishikawa | Endometrial Cancer | Dose-dependent inhibition of cell proliferation. | nih.gov |

| REC-1, Z-138 | Mantle Cell Lymphoma | Inhibited more than 50% of cell proliferation. | mdpi.com |

| LipPd1, LipPd2, LipPd3 | Lipoma | Significantly decreased cell viability at 10 µM after 48 and 72 hours. | d-nb.info |

Induction of Apoptosis and Cell Cycle Arrest

Simvastatin has been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in various cancer cell lines. In human melanoma cells (A375M and G361), simvastatin induced apoptosis, and in G361 and MMAc cells, it caused a G1 phase arrest in the cell cycle. nih.gov This G1 arrest was associated with an increase in the mRNA levels of p21 and p27. nih.gov Similarly, in ovarian and endometrial cancer cells, simvastatin treatment resulted in a G0/G1 cell cycle arrest. nih.govoncotarget.com In nasopharyngeal carcinoma (NPC) cells, simvastatin induced apoptosis and caused cell cycle arrest in the G0/G1 phase, which was accompanied by a downregulation of cyclin D1 and upregulation of p21 and Bim. europeanreview.org The induction of apoptosis in NPC cells was further supported by increased Caspase-3 activity and a higher Bax/Bcl-2 protein ratio. europeanreview.org In mantle cell lymphoma cells, simvastatin triggered a caspase-independent, ROS-mediated cell death. mdpi.com Studies in other cancer cells have also demonstrated that simvastatin-induced apoptosis is correlated with the activation of the pro-apoptotic gene Bax and downregulation of the anti-apoptotic gene BCL-2. nih.gov

Inhibition of Cell Adhesion and Invasion

The metastatic potential of cancer cells is linked to their ability to adhere to and invade surrounding tissues. Preclinical studies have shown that simvastatin can inhibit these processes. In endometrial and ovarian cancer cell lines, simvastatin significantly inhibited cell adhesion and invasion in a dose-dependent manner. nih.govoncotarget.com Similarly, in mantle cell lymphoma cells (Z-138 and REC-1), simvastatin markedly inhibited cell migration and invasion capacity by 40–85%. nih.gov In vitro studies have also demonstrated that simvastatin can overcome cell adhesion-mediated drug resistance in multiple myeloma. clinicaltrials.gov

Table 2: Effect of Simvastatin on Cell Adhesion and Invasion

| Cell Line(s) | Cancer Type | Key Findings | Reference(s) |

|---|---|---|---|

| ECC-1, Ishikawa | Endometrial Cancer | Dose-dependent inhibition of cell adhesion and invasion. | nih.gov |

| Hey, SKOV3 | Ovarian Cancer | Reduced cell adhesion and invasion. | oncotarget.com |

| Z-138, REC-1 | Mantle Cell Lymphoma | Markedly inhibited cell migration (40-80%) and invasion (40-85%). | nih.gov |

| Multiple Myeloma Cells | Multiple Myeloma | Overcomes cell adhesion-mediated drug resistance. | clinicaltrials.gov |

DNA Damage Induction

Simvastatin has been observed to induce DNA damage in certain cellular contexts. In endometrial cancer cells, treatment with simvastatin led to an increase in mitochondrial DNA damage. nih.gov It has been suggested that this effect could be mediated by an increase in reactive oxygen species (ROS). nih.gov Another study indicated that lipophilic statins, including simvastatin, when combined with ionizing radiation, can increase persistent DNA double-strand breaks in breast cancer and melanoma models in vitro. aacrjournals.org However, at concentrations up to 10 μmol/L, simvastatin on its own did not increase DNA damage. aacrjournals.org There is also a report suggesting that simvastatin can produce DNA damage in murine striatum cells. researchgate.net

Effects on Cholesterol Synthesis in Cultured Cells (e.g., Hep G2 cells)

As an HMG-CoA reductase inhibitor, simvastatin's primary mechanism of action is the inhibition of cholesterol synthesis. In cultured human liver-derived Hep G2 cells, simvastatin inhibited cholesterol synthesis from [14C]acetate in a dose-dependent manner. nih.gov A study also found that simvastatin was a potent inhibitor of cholesterol synthesis in these cells. glpbio.com Interestingly, beyond its impact on cholesterol, simvastatin also decreased the incorporation of [14C]choline into phosphatidylcholine by 30% in Hep G2 cells, an effect accompanied by reduced phosphocholine (B91661) cytidylyltransferase activity. nih.gov In another study with HepG2 cells, simvastatin was shown to attenuate oxidative stress by increasing the levels of antioxidant enzymes like catalase and superoxide (B77818) dismutase (SOD). nih.gov It also significantly inhibited apoM mRNA expression in a dose- and time-dependent manner in HepG2 cells. researchgate.net

In Vivo Studies in Animal Models

The effects of simvastatin observed in vitro have been further investigated in various animal models. In an orthotopic mouse model of ovarian cancer, treatment with simvastatin reduced tumor growth. oncotarget.comnih.gov This reduction was associated with decreased expression of Ki-67 (a proliferation marker), HMGCR, phosphorylated-Akt, and phosphorylated-p42/44 protein, along with an increase in cleaved caspase 3, indicating apoptosis. oncotarget.comnih.gov In a mouse model of glioblastoma, low-dose simvastatin was found to increase necrosis and apoptosis within the tumors. iiarjournals.org In vivo experiments with a nasopharyngeal carcinoma xenotransplantation model also showed that simvastatin could suppress tumor growth. europeanreview.org Furthermore, in a chick embryo chorioallantoic membrane (CAM) xenograft model of mantle cell lymphoma, simvastatin led to a 55% inhibition of tumor growth and a reduction in metastasis to the bone marrow and spleen. nih.gov Preclinical studies in mouse models of lung adenocarcinoma have also shown that simvastatin can reduce cancer cell migration, invasion, and inhibit tumor growth through multiple mechanisms. escholarship.orgaacrjournals.org In a mouse model of Alzheimer's disease, simvastatin treatment was shown to rescue memory and granule cell maturation. nih.gov

Table 3: Summary of In Vivo Effects of Simvastatin in Animal Models

| Animal Model | Cancer/Disease Type | Key Findings | Reference(s) |

|---|---|---|---|

| Orthotopic Mouse Model | Ovarian Cancer | Reduced tumor growth, decreased proliferation markers, and increased apoptosis. | oncotarget.comnih.gov |

| Mouse Glioblastoma Model | Glioblastoma | Increased tumor necrosis and apoptosis at low doses. | iiarjournals.org |

| NPC Xenotransplantation Model | Nasopharyngeal Carcinoma | Suppressed tumor growth. | europeanreview.org |

| CAM Xenograft Model | Mantle Cell Lymphoma | 55% tumor growth inhibition and reduced metastasis. | nih.gov |

| Mouse Models | Lung Adenocarcinoma | Reduced cancer cell migration, invasion, and tumor growth. | escholarship.orgaacrjournals.org |

| Mouse Model | Alzheimer's Disease | Rescued memory and granule cell maturation. | nih.gov |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Simvastatin, Sodium Salt |

| [14C]acetate |

| [14C]choline |

| Phosphatidylcholine |

| Cholesterol |

| Cyclin D1 |

| p21 |

| Bim |

| Bax |

| Bcl-2 |

| Caspase-3 |

| Ki-67 |

| HMGCR |

| Akt |

| p42/44 |

| apoM |

| Atorvastatin |

| Lovastatin (B1675250) |

| Pitavastatin |

| Pravastatin (B1207561) |

| Rosuvastatin |

| Osimertinib (B560133) |

| Carmustine |

| Beta-interferon |

| Bortezomib |

Oncological Research Applications

Preclinical studies have consistently demonstrated the anti-cancer properties of this compound, across various cancer models. These effects are attributed to its ability to interfere with fundamental cellular processes required for tumor growth and dissemination.

Anti-tumorigenic Effects in Xenograft Models

In numerous preclinical xenograft models, simvastatin has exhibited significant anti-tumorigenic activity. Studies have shown that simvastatin can inhibit the growth of tumors derived from various cancer cell lines, including lung, ovarian, and renal cancers. aacrjournals.orgoncotarget.complos.org For instance, in an orthotopic mouse model of ovarian cancer, treatment with simvastatin led to a reduction in tumor growth. oncotarget.com This inhibition was associated with decreased expression of markers for cell proliferation, such as Ki-67, and key signaling proteins like phosphorylated-Akt and phosphorylated-p42/44. oncotarget.com Similarly, in renal cancer cell xenografts, simvastatin treatment resulted in reduced tumor growth, which was linked to the inhibition of AKT, ERK1/2, and STAT3 activity. plos.org Furthermore, in patient-derived xenograft (PDX) models of lung adenocarcinoma, simvastatin demonstrated a potent antitumor effect, irrespective of the tumor's genetic makeup. nih.govresearchgate.net

The anti-tumorigenic effects of simvastatin are often dose-dependent. In lung cancer PDX models, one study found that a higher dose of a related statin, fluvastatin, was required to significantly inhibit tumor growth. aacrjournals.org The underlying mechanisms for these effects are multifaceted, involving the induction of cell cycle arrest, apoptosis, and cellular stress. oncotarget.comnih.gov Simvastatin has been shown to induce G1 cell cycle arrest and increase apoptosis in ovarian cancer cells. oncotarget.com

Table 1: Summary of Anti-tumorigenic Effects of Simvastatin in Xenograft Models

| Cancer Type | Model | Key Findings | Associated Mechanisms | Citations |

| Ovarian Cancer | Orthotopic Mouse Model | Reduced tumor growth | Decreased Ki-67, p-Akt, and p-p42/44 expression; induced apoptosis and cell cycle arrest. | oncotarget.com |

| Renal Cancer | Nude Mouse Xenograft | Suppressed tumor growth | Inhibition of AKT, ERK1/2, and STAT3 activity. | plos.org |

| Lung Adenocarcinoma | Patient-Derived Xenograft (PDX) | Potent antitumor effect | Inhibition of TKI targets. | nih.govresearchgate.net |

| Non-Small Cell Lung Cancer | Patient-Derived Xenograft (PDX) | Inhibition of tumor growth | Not specified | aacrjournals.org |

Anti-metastatic Effects in Preclinical Models

Simvastatin has demonstrated notable anti-metastatic properties in various preclinical settings. nih.gov It has been shown to inhibit cancer cell migration and invasion, which are critical steps in the metastatic cascade. oncotarget.commdpi.com In endometrial and ovarian cancer cell lines, simvastatin significantly inhibited cell adhesion to laminin (B1169045) and blocked cell invasion in a dose-dependent manner. oncotarget.comnih.gov

The mechanisms underlying these anti-metastatic effects involve the modulation of key signaling pathways and cellular processes. For example, in ovarian cancer cells, simvastatin treatment led to a reduction in the production of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis, in both cell culture and in a mouse model. oncotarget.com In colon cancer cells, simvastatin reduced cell migration and was found to downregulate SERPINE1, a protein implicated in cancer progression and metastasis. nih.gov Furthermore, studies have shown that simvastatin can interfere with the extracellular matrix interactions by modulating pathways like the integrin α3β1 pathway. nih.gov In osteosarcoma models, the combination of simvastatin with chemotherapy resulted in a stronger inhibitory effect on metastatic spread than chemotherapy alone. mdpi.com

Overcoming Drug Resistance in Cancer Models (e.g., Tyrosine Kinase Inhibitor resistance in lung adenocarcinoma)

A significant area of research has focused on the ability of simvastatin to overcome resistance to targeted therapies, particularly tyrosine kinase inhibitors (TKIs) in lung adenocarcinoma. aacrjournals.orgnih.gov Preclinical studies have shown that the combination of simvastatin with TKIs can effectively inhibit the growth of TKI-resistant lung adenocarcinoma cells and patient-derived xenografts (PDXs). aacrjournals.orgnih.govresearchgate.net This effect was observed in models with resistance to various TKIs targeting EGFR, ALK, and HER2. aacrjournals.orgnih.gov

The mechanism for overcoming TKI resistance is multi-pronged. Simvastatin has been found to directly inhibit EGFR tyrosine kinase phosphorylation, leading to the suppression of downstream signaling pathways such as AKT, MAPK, and STAT, and inducing apoptosis in cancer cells. nih.gov In an osimertinib-resistant lung adenocarcinoma PDX model, the combination of simvastatin and osimertinib resulted in a significantly greater reduction in tumor volume compared to simvastatin alone. nih.govresearchgate.net Furthermore, RNA sequencing and Western blot analyses have revealed that simvastatin, in combination with a TKI, downregulates genes and signaling pathways related to proliferation, migration, and invasion, including the PI3K/Akt/mTOR and YAP/TAZ pathways. nih.govresearchgate.net A novel conjugate, DZ-simvastatin, has also been developed and shown to kill both cisplatin-resistant and EGFR-TKI–resistant lung cancer cells by targeting mitochondrial structure and function. researchgate.net

Table 2: Simvastatin in Overcoming Tyrosine Kinase Inhibitor (TKI) Resistance in Lung Adenocarcinoma

| Model System | TKI | Key Findings | Mechanisms | Citations |

| LUAD Cell Lines & Patient-Derived Cells | Osimertinib | Simvastatin potentiated the function of TKIs and overcame resistance. | Significant decrease in cell viability with combination treatment. | aacrjournals.orgnih.gov |

| TKI-Resistant LUAD PDX Models | Osimertinib, Afatinib, Brigatinib, Crizotinib | Combination of simvastatin and TKIs effectively inhibited tumor growth. | Overcame resistance to EGFR, ALK, and HER2 TKIs. | aacrjournals.orgnih.gov |

| Osimertinib-Resistant LUAD PDX Model | Osimertinib | Greater reduction in tumor volume with combination therapy. | Inhibition of TKI targets. | nih.govresearchgate.net |

| Cisplatin and EGFR-TKI-Resistant NSCLC Cells | Not specified | DZ-simvastatin conjugate killed resistant cells. | Targeted mitochondrial structure and function. | researchgate.net |

Modulation of Tumor Microenvironment Components

Simvastatin has been shown to modulate several components of the tumor microenvironment, further contributing to its anti-cancer effects. nih.gov It can influence the interaction between cancer cells and immune cells within the tumor microenvironment. nih.govresearchgate.net For instance, in a melanoma model, liposomal simvastatin was shown to exert its antitumor activity by modulating tumor-associated macrophage (TAM)-mediated oxidative stress. nih.gov

Furthermore, simvastatin can affect the expression of genes that play a crucial role in the tumor microenvironment and cancer prognosis. aacrjournals.orgnih.gov Studies have shown that simvastatin, alone or in combination with a TKI, can downregulate the expression of Yes-associated protein (YAP) and its related genes. aacrjournals.orgnih.gov The YAP/TAZ pathway is known to be involved in several cancers. Simvastatin has also been found to modulate proteasome-related gene families that are important in the tumor microenvironment. aacrjournals.orgnih.gov In the context of angiogenesis, a critical component of the tumor microenvironment, simvastatin has been shown to inhibit pro-angiogenic factors like VEGF. nih.govresearchgate.net

Neurological Research Applications

In the field of neurology, preclinical research has explored the potential of simvastatin to address the pathological changes observed in neurodegenerative diseases, particularly Alzheimer's disease.

Memory and Cognitive Function Restoration in Neurodegenerative Models (e.g., Alzheimer's disease mouse models)

Several preclinical studies using mouse models of Alzheimer's disease (AD) have reported that simvastatin can restore memory and improve cognitive function. nih.govnih.gov These beneficial effects have been observed without a reduction in amyloid-β (Aβ) plaque load, a hallmark of AD, suggesting that simvastatin acts through alternative therapeutic pathways. nih.gov

In one study using an AD mouse model, simvastatin treatment was shown to restore memory, which was correlated with the normalization of protein levels of memory-related immediate early genes in the hippocampus. nih.gov The same study found that simvastatin increased the levels of Prox1, a protein involved in the Wnt/β-catenin signaling pathway, which is important for neurogenesis and granule cell maturation in the dentate gyrus. nih.gov Another study in an APP/PS1 double transgenic mouse model of AD also demonstrated that simvastatin ameliorated memory deficits. nih.gov The proposed mechanisms for these cognitive improvements include the reduction of neuroinflammation by decreasing the expression of inflammatory cytokines and mediators, and the suppression of apoptosis in neural stem cells, thereby improving neuron survival. nih.gove-emj.org

Immunological and Inflammatory Research

Impact on Autoimmune-Related Processes

Preclinical research in various animal models of autoimmune diseases has highlighted the immunomodulatory properties of simvastatin, which appear to be independent of its cholesterol-lowering effects. These studies suggest that simvastatin can ameliorate disease progression by influencing key cellular and molecular components of the immune response.

In a murine lupus model that combines autoimmune features with accelerated atherosclerosis (gld.apoE-/- mice), simvastatin treatment led to a significant reduction in lymphadenopathy and renal disease. nih.govnih.gov Mechanistically, this was associated with a shift from a pro-inflammatory Th1 cytokine profile to a more anti-inflammatory Th2 phenotype. nih.gov Specifically, serum levels of the Th1 cytokines TNF-α and IFN-γ were decreased, while the transcript levels of Th2 cytokines IL-4 and IL-10 were increased in the lymph nodes. nih.govnih.gov These effects were observed even at doses that did not alter serum lipid levels, underscoring the pleiotropic, anti-inflammatory actions of the compound. nih.gov

Further studies have elucidated that the immunomodulatory effects of statins are linked to the inhibition of the mevalonate (B85504) pathway, which is crucial for the post-translational modification (prenylation) of small GTPases like Rho, Ras, and Rac. h1.co These proteins are vital for various immune cell functions, including activation, migration, and cytokine production. nih.gov By inhibiting the synthesis of isoprenoid intermediates, simvastatin can interfere with these processes. For instance, statins have been shown to inhibit the expression of Major Histocompatibility Complex class II (MHC-II) on antigen-presenting cells, thereby reducing T-cell activation. researchgate.netnih.gov

In models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, simvastatin has been shown to regulate the balance between Th17 cells and regulatory T (Treg) cells. medicinaoral.com Treatment resulted in decreased numbers of pro-inflammatory Th17 cells and reduced levels of IL-17, while increasing the population of immunosuppressive Treg cells and the level of transforming growth factor-β (TGF-β). medicinaoral.comcore.ac.uk Simvastatin can promote the generation of Foxp3+ Treg cells by synergizing with TGF-β and inhibiting inhibitory Smad proteins, which are negative regulators of TGF-β signaling. ahajournals.org This modulation of T-cell differentiation is a key mechanism for its therapeutic effect in autoimmune models. medicinaoral.comahajournals.org

The following table summarizes key preclinical findings on the impact of simvastatin on autoimmune processes.

Table 1: Preclinical Studies of Simvastatin in Autoimmune Models

| Model | Key Findings | Reported Mechanism of Action | Reference(s) |

|---|---|---|---|

| Murine Lupus (gld.apoE-/-) | Reduced lymphadenopathy, renal disease, and atherosclerosis. | Shift from Th1 (↓ TNF-α, ↓ IFN-γ) to Th2 (↑ IL-4, ↑ IL-10) cytokine profile. | nih.govnih.gov |

| Experimental Autoimmune Encephalomyelitis (EAE) | Ameliorated neurological symptoms; reduced CNS inflammation. | Decreased Th17 cells (↓ IL-17); Increased Treg cells (↑ TGF-β, ↑ Foxp3). | medicinaoral.com |

| Collagen-Induced Arthritis | Suppression of collagen-specific Th1 humoral and cellular immune responses. | Inhibition of pro-inflammatory T-cell responses. | h1.co |

| Experimental Autoimmune Uveitis (EAU) | Attenuated disease; inhibited T-cell IFN-γ production. | Suppression of Th1-mediated inflammation. | h1.co |

Other Emerging Preclinical Applications

Beyond its established cardiovascular and immunomodulatory roles, preclinical studies have begun to explore the therapeutic potential of simvastatin in a variety of other contexts.

Vitiligo is an autoimmune disorder where melanocytes are destroyed by autoreactive CD8+ T cells. Preclinical studies using a mouse model of vitiligo have demonstrated that simvastatin can both prevent the development of depigmentation and reverse established disease. nih.govnih.govh1.co The therapeutic effect is linked to its immunomodulatory properties, specifically its impact on the T-cell response that drives the disease. nih.gov

Research indicates that simvastatin treatment significantly reduces the number of infiltrating autoreactive, melanocyte-specific CD8+ T cells in the skin of these models. nih.govcore.ac.uk In vitro, simvastatin was found to directly inhibit the proliferation of these T cells and decrease their production of Interferon-gamma (IFN-γ), a critical cytokine in the pathogenesis of vitiligo. nih.gov The mechanism is thought to involve the inhibition of STAT1 (Signal Transducer and Activator of Transcription 1) activation, which is essential for IFN-γ signaling. h1.coresearchgate.net By disrupting this pathway, simvastatin may interfere with the production of chemokines like CXCL10, which are necessary for recruiting destructive T cells to the epidermis. nih.govresearchgate.net Additionally, simvastatin has been shown to protect human melanocytes from oxidative stress by activating the Nrf2 antioxidant pathway, suggesting a direct protective effect on the target cells in addition to its immunomodulatory actions. turkjdermatol.com

Table 2: Preclinical Studies of Simvastatin in Vitiligo Models

| Model System | Key Findings | Reported Mechanism of Action | Reference(s) |

|---|---|---|---|

| Mouse Model of Vitiligo | Prevented and reversed depigmentation. | Reduced number of infiltrating CD8+ T cells in the skin. | nih.govnih.govh1.co |

| In vitro (Melanocyte-specific CD8+ T cells) | Inhibited T-cell proliferation and IFN-γ production. | Inhibition of the HMG-CoA reductase pathway. | nih.gov |

| In vitro (Human Melanocytes) | Protected against oxidative stress-induced damage. | Activation of the Nrf2 antioxidant response pathway. | turkjdermatol.com |

Simvastatin has demonstrated significant anti-mycobacterial activity in preclinical models of tuberculosis (TB), positioning it as a potential host-directed therapy. In vitro studies using macrophage infection models have shown that simvastatin can reduce the intracellular growth of Mycobacterium tuberculosis (M.tb). nih.govoup.comnih.gov This effect is not due to direct antibiotic action on the bacteria but rather through modulation of host cell processes. oup.com

A key mechanism is the induction of autophagy, a cellular process that can eliminate intracellular pathogens. nih.govresearchgate.netresearchgate.net Simvastatin's anti-tubercular activity has been linked to the inhibition of the cholesterol biosynthesis pathway, which in turn activates the AMPK-mTORC1-TFEB signaling axis, a central regulator of autophagy. nih.govresearchgate.net In animal models, adjunctive therapy with simvastatin has been shown to enhance the bactericidal activity of first-line anti-TB drugs like isoniazid (B1672263) and rifampicin. researchgate.netoup.com In chronically infected mice, the combination of simvastatin with standard TB treatment accelerated bacterial clearance from the lungs and reduced the time required to achieve a cure, thereby lowering the rate of disease relapse. nih.govoup.comcabidigitallibrary.org

Table 3: Preclinical Studies of Simvastatin in Tuberculosis Models

| Model System | Key Findings | Reported Mechanism of Action | Reference(s) |

|---|---|---|---|

| In vitro (Macrophage models) | Reduced intracellular M.tb growth; enhanced isoniazid activity. | Reduced cellular lipid accumulation; promoted autophagy. | nih.govoup.com |

| In vivo (Chronically infected BALB/c mice) | Enhanced bactericidal activity of standard TB regimen (RHZ); reduced lung bacterial burden. | Host-directed immunomodulation. | nih.govoup.com |

| In vitro (Macrophage infection model) | Anti-tubercular activity requires inhibition of cholesterol biosynthesis. | Induction of autophagy via the AMPK-mTORC1-TFEB axis. | nih.gov |

| In vivo (TB mouse model) | Shortened time to cure and reduced relapse rates when added to standard therapy. | Enhanced bactericidal activity of first-line drugs. | oup.comcabidigitallibrary.org |

Preclinical evidence from both in vitro and in vivo studies suggests that simvastatin has an anabolic effect on bone. scielo.br The compound has been shown to influence the activity of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

In vitro studies using primary human osteoblasts and other osteoblastic cell lines have demonstrated that simvastatin stimulates osteoblast differentiation. researchgate.netwiley.com It enhances the expression of key osteogenic markers, including bone morphogenetic protein-2 (BMP-2), alkaline phosphatase, osteocalcin, and type I collagen. medicinaoral.comresearchgate.netwiley.com The stimulation of BMP-2, a potent inducer of bone formation, is considered a primary mechanism for simvastatin's anabolic effect. scielo.br Concurrently, simvastatin has been found to inhibit osteoclast formation and activity. medicinaoral.com It can block RANKL-induced osteoclast differentiation, a critical pathway for osteoclastogenesis, partly by inhibiting the expression of transcription factors like IRF4 and NFATc1. plos.orgnih.gov

In various rodent models, local application of simvastatin has been shown to promote bone formation in settings such as fracture healing, spinal fusion, and osseointegration of implants in osteoporotic bone. nih.govscispace.com However, the effects of systemic administration have yielded some conflicting results, suggesting that dosage and mode of application are critical variables. medicinaoral.comnih.gov Some studies in rodents have shown that high-dose simvastatin increases both bone formation and resorption, while low doses may decrease formation and increase resorption. ahajournals.orgahajournals.org

Table 4: Preclinical Studies of Simvastatin on Bone Metabolism

| Model System | Key Findings | Reported Mechanism of Action | Reference(s) |

|---|---|---|---|

| In vitro (Osteoblasts/Mesenchymal cells) | Stimulated osteoblast differentiation and mineralization. | Increased expression of Bone Morphogenetic Protein-2 (BMP-2), osteocalcin, and collagen. | medicinaoral.comresearchgate.netwiley.com |

| In vitro (Osteoclast precursors) | Inhibited osteoclast differentiation and formation. | Blocked RANKL-induced expression of IRF4 and NFATc1. | plos.orgnih.gov |

| In vivo (Rat spinal fusion model) | Accelerated bone formation and increased fusion rates (local application). | Promoted osteogenesis. | nih.gov |

| In vivo (Rat model with titanium implants) | Improved osseointegration in osteoporotic bone. | Anabolic effect on bone metabolism. | scispace.com |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Alendronate |

| Atorvastatin |

| Fibrates |

| Fluvastatin |

| Isoniazid |

| Latanoprost |

| Lovastatin |

| Mevastatin |

| Metformin |

| Pravastatin |

| Pyrazinamide |

| Raloxifene |

| Rifampicin |

| Rosuvastatin |

| Simvastatin |

| This compound |

| Strontium ranelate |

Pharmacokinetics and Biotransformation in Preclinical Models

Absorption and Distribution Characteristics in Animal Models

Following oral administration in animal models, simvastatin (B1681759) is readily absorbed, with estimates suggesting around 85% of an oral dose is absorbed. nih.gov Despite high absorption, the systemic bioavailability of the active form of the drug is low, generally less than 5%, due to extensive first-pass metabolism in the liver. drugbank.com This high hepatic extraction is a key feature of simvastatin's design, targeting the primary site of cholesterol synthesis. drugbank.comhres.ca

Peak plasma concentrations of simvastatin and its metabolites are typically observed between 0.5 and 2.4 hours after dosing in animals. drugbank.comnih.gov Distribution studies in rats demonstrate that simvastatin achieves significantly higher concentrations in the liver compared to non-target tissues like the kidneys, spleen, adrenal glands, and testes. nih.govnih.gov This preferential distribution to the liver underscores its tissue selectivity. nih.gov For instance, in rats, the concentration of simvastatin in the liver is substantially higher than in peripheral tissues. nih.gov

The lipophilic (fat-soluble) nature of simvastatin allows it to be taken up by various tissues, in contrast to more hydrophilic (water-soluble) statins. plos.org Both simvastatin and its active β-hydroxyacid metabolite are highly bound to plasma proteins, with binding exceeding 94%. hres.ca Studies using radiolabeled simvastatin in rats have shown that after repeated oral administration, radioactivity is concentrated in the gastrointestinal tracts, liver, and kidney, with no evidence of drug accumulation in tissues. nih.gov

Excretion Pathways (e.g., Fecal and Urinary Elimination)

Preclinical studies have established that the primary route of excretion for simvastatin and its metabolites is through the feces, mainly via biliary excretion. researchgate.netmedsafe.govt.nz In a disposition study in rats using radiolabeled simvastatin, approximately 91.4% of the administered dose was recovered in the feces within 96 hours, while urinary excretion accounted for about 9.0%. nih.gov This indicates that the absorbed drug and its metabolites are predominantly cleared from the body through the bile. medsafe.govt.nz The extent of biliary excretion can be species-dependent. researchgate.net Renal excretion plays a minor role in the elimination of simvastatin. nih.gov

Prodrug Hydrolysis and Active Metabolite Formation

Simvastatin is administered as an inactive lactone prodrug. researchgate.netdrugbank.com For it to exert its therapeutic effect, it must be converted to its active form, simvastatin β-hydroxyacid (SVA). nih.gov This conversion occurs through hydrolysis, a chemical reaction involving water. drugbank.comnih.gov

This hydrolysis is mediated by enzymes called esterases, which are present in the liver, plasma, and intestinal wall. drugbank.comnih.gov Specifically, carboxylesterases and paraoxonases are the major esterases responsible for this activation in both rats and humans. nih.govdiva-portal.org In rat blood, carboxylesterase is the primary enzyme hydrolyzing simvastatin. nih.gov The hydrolysis rate of the lactone prodrug has been observed to be faster in the liver and plasma compared to other tissues like the kidneys and heart. portico.org This efficient conversion in the liver ensures that the active form of the drug is readily available at its target site. drugbank.com The conversion process is reversible, with the active acid form capable of converting back to the lactone form. diva-portal.org

Tissue Selectivity and Concentration Profiles in Preclinical Species

A key characteristic of simvastatin observed in preclinical models is its high degree of tissue selectivity for the liver. drugbank.comnih.gov This is a direct consequence of its extensive first-pass hepatic extraction and metabolism. drugbank.comhres.ca Studies in rats have demonstrated that after oral administration, simvastatin concentrations are preferentially high in the liver, the intended target organ for inhibiting cholesterol synthesis. nih.govnih.gov

In a comparative study in rats, the liver concentration of simvastatin was found to be significantly higher than that of the more hydrophilic statin, pravastatin (B1207561). nih.gov Conversely, the concentration of pravastatin was 3-6 times higher in peripheral tissues. nih.gov This highlights the greater liver selectivity of the hydrophobic prodrug, simvastatin. nih.gov While the liver is the primary site of action, the lipophilic nature of simvastatin means it can be taken up by extrahepatic tissues as well, particularly at higher doses. researchgate.netplos.org

Interactive Data Table: Simvastatin Metabolites Identified in Rat Liver Microsomes

| Metabolite | Type |

| Exomethylene simvastatin acid | Phase-I |

| Monohydroxy simvastatin acid | Phase-I |

| Dihydrodiol simvastatin acid | Phase-I |

| Simvastatin β-hydroxyacid | Phase-I |

| 6'-hydroxy simvastatin | Phase-I |

| 6'-hydroxymethyl simvastatin | Phase-I |

| 6'-exomethylene simvastatin | Phase-I |

| Data derived from in vitro studies with rat liver microsomes. drugbank.commdpi.com |

Drug Drug Interactions: Mechanistic Insights from Preclinical Studies

Cytochrome P450 Enzyme System Interactions (e.g., CYP3A4 inhibition/induction)

Simvastatin (B1681759) is a known substrate for the cytochrome P450 3A4 (CYP3A4) enzyme. nih.gov Preclinical studies have demonstrated that its metabolism can be significantly influenced by inhibitors and inducers of this enzyme system.

Inhibition: Co-administration of simvastatin with inhibitors of CYP3A4 can lead to increased plasma concentrations of simvastatin. For instance, studies have shown that potent CYP3A4 inhibitors can elevate the plasma concentration of HMG-CoA reductase inhibitory activity derived from simvastatin. nih.gov Preclinical research has also identified simvastatin itself as an inhibitor of CYP3A4, with a reported half-maximal inhibitory concentration (IC50) value of 3.10 µM. researchgate.net Furthermore, in vitro studies using human liver microsomes have shown that certain drugs can inhibit the CYP3A-mediated oxidative pathways of simvastatin. googleapis.com The combination of simvastatin with other drugs that inhibit CYP3A4, such as the P2Y12 inhibitor ticagrelor, has been shown to have a synergistic inhibitory effect on CYP3A4 activity. spandidos-publications.com This is significant because simvastatin undergoes extensive first-pass metabolism in the intestine and liver, making it particularly susceptible to interactions with CYP3A4 inhibitors. sci-hub.se The active form, simvastatin acid, is less influenced by CYP3A4 inhibition due to its primary reliance on OATP1B1 for hepatic uptake. sci-hub.se

Induction: Some studies suggest that statins, including simvastatin, can induce CYP450 enzymes. researchgate.net One study profiling the induction of P450 activities in primary human hepatocytes found that simvastatin induced several P450 enzymes, with the order of inducibility being CYP2C8 > CYP3A4 > CYP2C9 > CYP2B6 > CYP2C19 ≈ CYP2D6 > CYP1A2. researchgate.net This indicates a broader effect of simvastatin on drug-metabolizing enzymes than previously understood, highlighting its potential for drug-drug interactions through induction mechanisms. researchgate.net

Transporter Protein Interactions

The absorption, distribution, and excretion of simvastatin and its active metabolite, simvastatin acid, are significantly mediated by various transporter proteins. Preclinical investigations have provided insights into these interactions.

Organic Anion Transporting Polypeptides (e.g., OATP1B1)

The organic anion transporting polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene, is a key transporter for the hepatic uptake of simvastatin acid. sci-hub.senih.gov

Substrate Recognition: Simvastatin acid is a substrate for OATP1B1, and this transporter plays a crucial role in its clearance from the portal circulation into the liver. nih.gov However, the lipophilic nature of simvastatin lactone allows it to enter liver cells primarily through passive diffusion. sci-hub.se The high passive permeability of the more lipophilic simvastatin acid has made it challenging to determine its Michaelis constant (Km) for OATP1B1-mediated transport in some in vitro systems. nih.gov

Inhibition: In vitro studies have shown that the acid form of simvastatin is a more potent inhibitor of OATP1B1 compared to its lactone form. uio.no This suggests that at the level of hepatic uptake, the active form of the drug has a greater potential for interaction with other OATP1B1 substrates.

P-glycoprotein (P-gp)

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is an efflux transporter that can influence the disposition of simvastatin.

Transport Studies: Directional transport studies across cell monolayers have yielded mixed results. Some studies have shown insignificant P-gp mediated efflux of simvastatin (the lactone form), while its active form, simvastatin acid, demonstrated moderate P-gp transport. researchgate.netnih.gov

Inhibition Studies: In contrast to transport data, simvastatin lactone has been shown to inhibit P-gp, with reported IC50 values ranging from approximately 25 to 50 µM. researchgate.netnih.gov However, simvastatin acid did not show significant inhibition of P-gp in the same studies. researchgate.netnih.gov Another study also concluded that simvastatin lactone acts as a P-gp modulator, while simvastatin acid does not. nih.gov These inconsistencies suggest that inhibition studies may not be a reliable method for identifying statins as P-gp substrates. nih.gov

| Compound | P-gp Efflux | P-gp Inhibition (IC50) |

| Simvastatin (Lactone) | Insignificant researchgate.netnih.gov | ~25-50 µM researchgate.netnih.gov |

| Simvastatin Acid | Moderate researchgate.netnih.gov | No significant inhibition researchgate.netnih.gov |

Bile Salt Export Pump (BSEP) and Multidrug Resistance-associated Proteins (e.g., MRP2, MRP3)

The role of the bile salt export pump (BSEP) and multidrug resistance-associated proteins (MRPs) in simvastatin transport and potential drug interactions is an area of ongoing research.

Bile Salt Export Pump (BSEP): BSEP is crucial for the canalicular efflux of bile salts from hepatocytes. nih.gov Inhibition of BSEP is a known mechanism for drug-induced liver injury. researchgate.net While extensive data on the direct interaction of simvastatin sodium salt with BSEP from preclinical studies is not readily available in the provided search results, the potential for interaction exists for many drugs, particularly those that are also substrates or inhibitors of other hepatobiliary transporters. oup.com

Multidrug Resistance-associated Protein 2 (MRP2): MRP2 is an efflux transporter located on the canalicular membrane of hepatocytes, responsible for the transport of various conjugated compounds, including glucuronidated drugs. nih.govoup.com In vitro studies have indicated that the acid forms of statins, including simvastatin acid, have lower IC50 values for MRP2 inhibition compared to their corresponding lactone forms. uio.no This suggests a higher potential for the active form of simvastatin to inhibit MRP2-mediated transport.

Multidrug Resistance-associated Protein 3 (MRP3): MRP3 is a basolateral efflux transporter that plays a compensatory role in exporting bile acids and other compounds from the liver into the blood, particularly during cholestatic conditions. oup.comnih.gov While specific preclinical data on the interaction between simvastatin sodium salt and MRP3 is limited in the provided search results, the inhibitory potential of various drugs on MRP3 is an area of active investigation to understand mechanisms of drug-induced liver injury. nih.gov

| Transporter | Interaction with Simvastatin Acid |

| MRP2 | Inhibitor (more potent than lactone form) uio.no |

Synthesis, Degradation, and Stability Research

Chemical Synthesis Methodologies and Routes

The production of simvastatin (B1681759) primarily originates from lovastatin (B1675250), a natural product of the fungus Aspergillus terreus. naturalspublishing.comgoogle.comrjpbcs.com Several strategies have been developed to convert lovastatin to simvastatin, broadly categorized into biosynthetic, biocatalytic, and synthetic modification approaches.

Biosynthetic and Fermentation Approaches